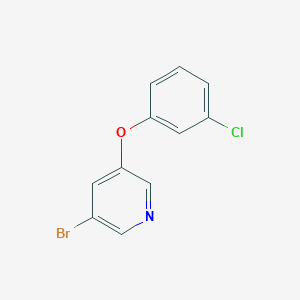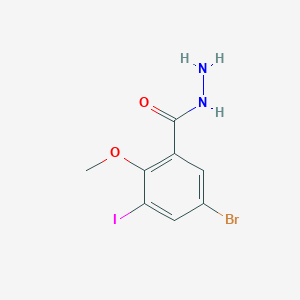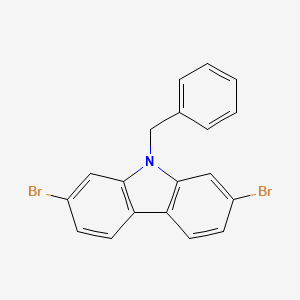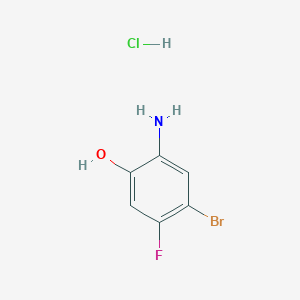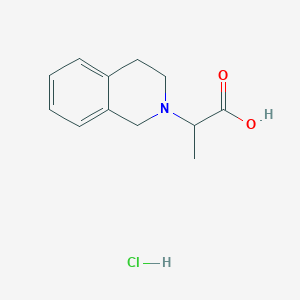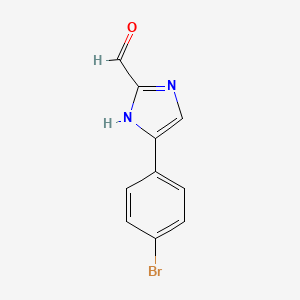
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde
Vue d'ensemble
Description
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde: is an organic compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, along with an aldehyde functional group at the second position of the imidazole ring
Mécanisme D'action
Target of Action
Related compounds such as pyrazoline derivatives, which also contain a 4-bromophenyl group, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AChE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter essential for nerve impulse transmission .
Mode of Action
Related compounds have been shown to inhibit ache activity . This inhibition disrupts the normal transmission of nerve impulses, leading to various physiological effects .
Biochemical Pathways
Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative stress . These compounds can increase ROS and MDA levels, indicating potential antioxidant activity .
Result of Action
Related compounds have been shown to reduce ache activity, leading to behavioral changes and body movement impairment in organisms . Additionally, these compounds can increase ROS and MDA levels, potentially causing oxidative stress .
Analyse Biochimique
Biochemical Properties
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to altered neurotransmission. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to DNA damage, protein modifications, and lipid peroxidation, ultimately affecting cell viability and function. Furthermore, the compound has been observed to alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic pathways, thereby influencing cell fate and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of acetylcholinesterase, inhibiting its catalytic activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, the compound can interact with transcription factors, modulating their activity and influencing the expression of target genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vitro and in vivo studies have demonstrated that the compound can induce long-term changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects when studying its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or receptor modulation . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Studies have identified threshold effects, where the compound’s impact on cellular and physiological processes becomes more pronounced beyond a certain dosage. It is crucial to determine the optimal dosage range to balance the desired biochemical effects with potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s activity, stability, and overall impact on cellular function. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, further modulating cellular processes and responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution across cellular compartments . Once inside the cell, this compound can accumulate in specific organelles or regions, influencing its localization and activity. The compound’s transport and distribution patterns can impact its interactions with biomolecules and its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, studies have shown that this compound can localize to the mitochondria, where it exerts its effects on mitochondrial function and metabolism . The subcellular localization of the compound can influence its interactions with biomolecules and its impact on cellular processes, highlighting the importance of understanding its distribution within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound (such as glyoxal) and an aldehyde (such as formaldehyde) in the presence of ammonia or an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with an imidazole derivative in the presence of a palladium catalyst.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the imidazole derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: 5-(4-bromophenyl)-1H-imidazole-2-carboxylic acid.
Reduction: 5-(4-bromophenyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological macromolecules such as proteins and nucleic acids. It can be used as a probe to investigate enzyme mechanisms and binding sites.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new therapeutic agents. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, and this compound can be used as a starting point for the design of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It can be employed in the production of polymers, dyes, and agrochemicals.
Comparaison Avec Des Composés Similaires
5-phenyl-1H-imidazole-2-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and binding properties.
5-(4-chlorophenyl)-1H-imidazole-2-carbaldehyde: Contains a chlorine atom instead of bromine, which can affect the compound’s electronic properties and reactivity.
5-(4-methylphenyl)-1H-imidazole-2-carbaldehyde: Contains a methyl group instead of bromine, which can influence the compound’s hydrophobicity and steric interactions.
Uniqueness: 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. The bromine atom can participate in halogen bonding and enhance the compound’s reactivity in substitution reactions. Additionally, the combination of the imidazole ring and the aldehyde group provides a versatile scaffold for the design of new molecules with diverse applications.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUWMMSSWZVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


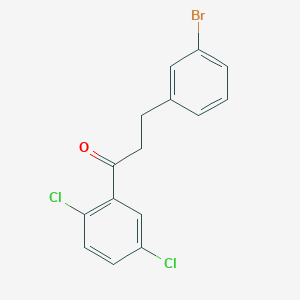
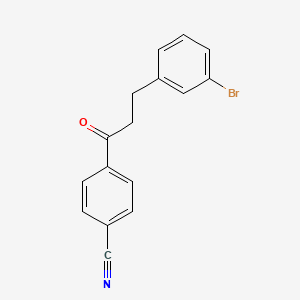
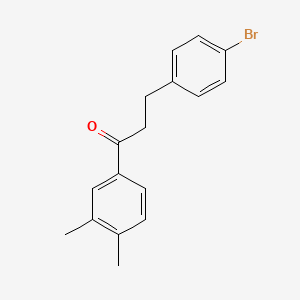
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)
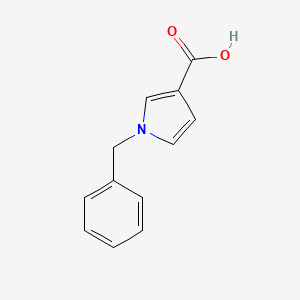
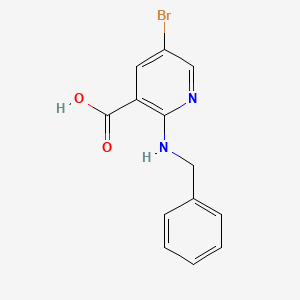
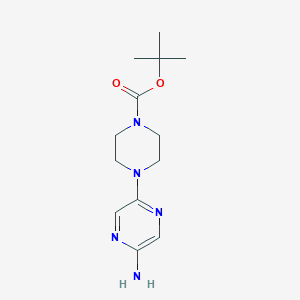
![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)
